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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing
the human foreskin fibroblast cell line, Hs27, in the fields of 3D bioprinting and tissue
engineering. This document outlines methodologies for creating 3D tissue constructs,
particularly for skin models, and assessing their viability and functionality.

Introduction to Hs27 Cells in 3D Tissue Engineering

Hs27 is a well-characterized human fibroblast cell line derived from normal foreskin tissue. In
tissue engineering, fibroblasts are crucial for secreting and organizing the extracellular matrix
(ECM), providing the structural and biochemical support essential for tissue development and
function. When used in 3D bioprinting, Hs27 cells can recapitulate the dermal layer of the skin,
making them an invaluable tool for creating more physiologically relevant in vitro models for
drug screening, disease modeling, and regenerative medicine.

Co-culturing Hs27 fibroblasts with keratinocytes, such as the HaCaT cell line, allows for the
generation of full-thickness skin equivalents, providing a robust platform for studying epithelial-
mesenchymal interactions and skin biology.[1][2][3][4]

Key Applications

o Dermal Tissue Models: Creation of single-layer dermal constructs for studying fibroblast
behavior and ECM deposition.
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e Full-Thickness Skin Equivalents: Co-printing or co-culturing with keratinocytes to develop
multi-layered skin models.[1][2][3][4]

» Wound Healing Models: Investigating the role of fibroblasts in wound closure and scar
formation.

» Drug Toxicity and Efficacy Screening: Assessing the effects of compounds on skin cells in a
3D environment.

o Cosmetic Testing: Evaluating the safety and efficacy of cosmetic ingredients on engineered
skin.

Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed in 3D bioprinting
applications using fibroblasts. While data specific to Hs27 cells are prioritized, representative
data from other human dermal fibroblasts are also included to provide a comparative baseline.

Table 1: Cell Viability in 3D Bioprinted Constructs
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Table 2: Cell Proliferation in 3D Hydrogel Scaffolds
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Table 3: Extracellular Matrix (ECM) Deposition in 3D Cultures
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Experimental Protocols
Protocol 1: Preparation of Hs27 Cell-Laden Bioink

(Collagen-Based)

This protocol describes the preparation of a collagen-based bioink suitable for encapsulating
Hs27 fibroblasts.

Materials:

o Hs27 cells
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e Complete culture medium (e.g., DMEM with 10% FBS)
o Collagen Type I, sterile solution (e.g., rat tail or bovine)
e 10x Phosphate Buffered Saline (PBS)
» Sterile, cell-culture grade water
e 1N NaOH, sterile
o Sterile, pre-chilled pipette tips and microcentrifuge tubes
e Centrifuge
Procedure:
e Cell Preparation:
o Culture Hs27 cells to 70-80% confluency.

o Trypsinize the cells, neutralize with complete culture medium, and centrifuge at 200 x g for
5 minutes.

o Aspirate the supernatant and resuspend the cell pellet in a small volume of serum-free
medium to achieve a high cell density (e.g., 1 x 10"7 cells/mL). Keep on ice.

e Bioink Formulation (on ice):
o In a sterile, pre-chilled microcentrifuge tube, combine the following in order:
= 10x PBS
» Sterile, cell-culture grade water
» Collagen Type | solution

o Mix gently by pipetting up and down. Avoid introducing air bubbles.
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o Neutralize the acidic collagen solution by adding 1N NaOH dropwise while gently mixing.
Monitor the pH with pH paper until it reaches ~7.4 (a color change to pink/orange is
indicative).

o Add the chilled Hs27 cell suspension to the neutralized collagen solution to achieve the
desired final cell concentration (typically 1-5 x 10”6 cells/mL).

o Gently mix the cell-bioink suspension to ensure a homogenous distribution of cells.

» Loading the Bioprinter:

o Transfer the cell-laden bioink into a sterile bioprinter cartridge, ensuring no air bubbles are
trapped.

o Keep the cartridge on ice until ready to print.

Protocol 2: 3D Bioprinting of a Dermal Construct

This protocol outlines the extrusion-based bioprinting of a simple dermal construct using the
Hs27-laden collagen bioink.

Materials:

Prepared Hs27 cell-laden collagen bioink

Extrusion-based 3D bioprinter

Sterile printing nozzle (e.g., 22-27 gauge)

Sterile culture dish or multi-well plate

Complete culture medium
Procedure:
e Printer Setup:

o Sterilize the printing area and install the sterile nozzle onto the printhead.
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o Load the bioink cartridge into the printhead.

o Calibrate the printer according to the manufacturer's instructions.

 Printing Process:
o Design a simple geometry (e.g., a lattice or disc) using the bioprinter's software.

o Set the printing parameters. These will need to be optimized for your specific printer and
bioink viscosity, but starting parameters can be:

» Print Speed: 5-10 mm/s
» Extrusion Pressure: 10-30 PSI
» Layer Height: 0.2-0.3 mm
o Print the construct directly into a sterile culture dish.
e Post-Printing Crosslinking and Culture:

o After printing, place the culture dish in a 37°C incubator for 30-60 minutes to allow for
thermal gelation of the collagen.

o Gently add pre-warmed complete culture medium to the dish, ensuring the construct is
fully submerged.

o Culture the construct at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 3: Co-culture with Keratinocytes for a Skin
Equivalent Model

This protocol describes the seeding of HaCaT keratinocytes onto the bioprinted Hs27 dermal
construct to create a bilayered skin model.[16]

Materials:

o 3D bioprinted Hs27 dermal construct (cultured for 3-5 days)
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e HaCaT keratinocytes

o Keratinocyte growth medium

e Culture inserts (e.g., Transwell®)
Procedure:

o Dermal Layer Maturation:

o Culture the bioprinted Hs27 construct for 3-5 days to allow for cell spreading and initial
ECM deposition.

o Keratinocyte Seeding:

o Transfer the dermal construct onto a sterile culture insert.

o Prepare a suspension of HaCaT cells in keratinocyte growth medium.

o Carefully seed the HaCaT cells onto the surface of the dermal construct at a high density.
¢ Air-Liquid Interface (ALI) Culture:

o Culture the co-culture construct submerged in keratinocyte growth medium for 2 days to
allow for keratinocyte attachment.

o After 2 days, raise the construct to an air-liquid interface by lowering the medium level so
that the basal side of the dermal layer is in contact with the medium, and the apical side
with the keratinocytes is exposed to air. This promotes keratinocyte stratification and
differentiation.

o Continue to culture at the ALI for up to 14 days, changing the medium every 2-3 days.

Protocol 4: Assessment of Cell Viability (Live/Dead
Assay)

This protocol provides a general method for determining the viability of Hs27 cells within the 3D
bioprinted construct.[17][18][19][20]
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Materials:

3D bioprinted construct

Live/Dead Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)

Sterile PBS

Fluorescence or confocal microscope
Procedure:
e Preparation of Staining Solution:

o Prepare a working solution of Calcein AM (stains live cells green) and Ethidium
homodimer-1 (stains dead cells red) in sterile PBS according to the manufacturer's
instructions.

e Staining:
o Gently wash the 3D construct twice with sterile PBS to remove culture medium.
o Add a sufficient volume of the staining solution to completely cover the construct.
o Incubate the construct at 37°C for 30-60 minutes, protected from light.

e Imaging:
o After incubation, carefully wash the construct with PBS.

o Image the construct using a fluorescence or confocal microscope with appropriate filters
for green (live cells) and red (dead cells) fluorescence.

o Cell viability can be quantified by counting the number of live and dead cells in multiple
representative images and calculating the percentage of live cells.

Protocol 5: Immunofluorescence Staining for Collagen |
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This protocol details the staining of Collagen | to visualize ECM deposition by Hs27 cells in the
3D construct.[1][21][22]

Materials:
o 3D bioprinted construct
e 4% Paraformaldehyde (PFA) in PBS
o Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
» Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
e Primary antibody: anti-Collagen |
o Fluorescently-labeled secondary antibody
e DAPI (for nuclear counterstaining)
e Mounting medium
o Confocal microscope
Procedure:
» Fixation:
o Gently wash the construct with PBS.
o Fix the construct in 4% PFA for 20-30 minutes at room temperature.
o Wash three times with PBS.
o Permeabilization (for intracellular staining, if needed):
o Incubate the construct in permeabilization buffer for 10-15 minutes.

o Wash three times with PBS.
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» Blocking:

o Incubate the construct in blocking buffer for 1 hour at room temperature to reduce non-
specific antibody binding.

e Antibody Incubation:

o Dilute the primary anti-Collagen | antibody in blocking buffer according to the
manufacturer's recommendation.

o Incubate the construct with the primary antibody overnight at 4°C.
o Wash three times with PBS.
o Dilute the fluorescently-labeled secondary antibody in blocking buffer.

o Incubate the construct with the secondary antibody for 1-2 hours at room temperature,
protected from light.

o Wash three times with PBS.
o Counterstaining and Mounting:

o Incubate the construct with DAPI solution for 5-10 minutes to stain cell nuclei.

o Wash with PBS.

o Mount the construct on a microscope slide using an appropriate mounting medium.
e Imaging:

o Visualize the stained construct using a confocal microscope.

Signaling Pathways and Visualizations

TGF- Signaling in Fibroblast Activation and ECM
Production
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The Transforming Growth Factor-beta (TGF-3) signaling pathway is a master regulator of
fibroblast function, playing a critical role in stimulating the production of ECM proteins like
collagen and fibronectin.[23][24][25][26][27] Understanding and potentially modulating this
pathway is key in tissue engineering applications aimed at promoting tissue regeneration or
modeling fibrotic diseases.

The canonical TGF-f3 signaling pathway is initiated by the binding of a TGF-f3 ligand to its type
Il receptor (TGFBRII), which then recruits and phosphorylates the type | receptor (TGFBRI).
The activated TGFBRI phosphorylates receptor-regulated SMADs (R-SMADSs), primarily
SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with the common
mediator SMAD4. This complex translocates to the nucleus, where it acts as a transcription
factor, binding to specific DNA sequences to regulate the expression of target genes, including
those encoding for collagen and other ECM components.[23][24][25][26]
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Caption: Canonical TGF-f3 signaling pathway in fibroblasts.

Experimental Workflow: From Cell Culture to 3D
Construct Analysis

The following diagram illustrates the typical workflow for creating and analyzing a 3D bioprinted
tissue construct using Hs27 cells.
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Caption: General workflow for 3D bioprinting with Hs27 cells.

Logical Relationship: Co-culture Model for Skin
Equivalents
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This diagram illustrates the relationship between the different cell types and layers in a 3D
bioprinted skin equivalent model.
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Caption: Co-culture model for a 3D bioprinted skin equivalent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Hs27 Cells in 3D
Bioprinting and Tissue Engineering]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10824631#application-of-hs27-cells-in-3d-bioprinting-
and-tissue-engineering]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 17 /17 Tech Support


https://www.benchchem.com/product/b10824631#application-of-hs27-cells-in-3d-bioprinting-and-tissue-engineering
https://www.benchchem.com/product/b10824631#application-of-hs27-cells-in-3d-bioprinting-and-tissue-engineering
https://www.benchchem.com/product/b10824631#application-of-hs27-cells-in-3d-bioprinting-and-tissue-engineering
https://www.benchchem.com/product/b10824631#application-of-hs27-cells-in-3d-bioprinting-and-tissue-engineering
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10824631?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

